molecular formula C20H23ClN2O3S B2832561 3-chloro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-methyl-1-benzenesulfonamide CAS No. 946198-92-1

3-chloro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-methyl-1-benzenesulfonamide

Cat. No. B2832561
CAS RN: 946198-92-1
M. Wt: 406.93
InChI Key: MIPRRVFZWBMYNV-UHFFFAOYSA-N
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Description

3-chloro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-methyl-1-benzenesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O3S and its molecular weight is 406.93. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

The synthesis of quinoline clubbed with sulfonamide moiety has demonstrated significant antimicrobial properties. Compounds derived from these syntheses have been evaluated for their activity against Gram-positive bacteria, showcasing the potential of quinoline-sulfonamide derivatives as potent antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Anticancer Applications

Research has identified novel quinolines as potential anticancer and radioprotective agents, highlighting the utility of sulfonamide derivatives in the synthesis of compounds with significant cytotoxic activity against various cancer cell lines. Some compounds exhibited notable in vitro anticancer activity, underscoring their potential as therapeutic agents (Arzneimittel-Forschung (Drug Research), 2008). Another study on chloroquinoxaline sulfonamide revealed its crystal structure and suggested its application as an antitumor agent (Acta Crystallographica Section C-crystal Structure Communications, 1994). Additionally, novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity, showing remarkable cytotoxic activity against several human cancer cell lines (Bioorganic chemistry, 2020).

Enzyme Inhibition for Therapeutic Applications

The synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as inhibitors of carbonic anhydrase isoforms I and II highlight their potential therapeutic applications. These compounds inhibited carbonic anhydrases in variable degrees, indicating their utility in treating conditions associated with dysregulated enzyme activity (Journal of Enzyme Inhibition and Medicinal Chemistry, 2019).

properties

IUPAC Name

3-chloro-4-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-13(2)12-23-19-8-6-16(10-15(19)5-9-20(23)24)22-27(25,26)17-7-4-14(3)18(21)11-17/h4,6-8,10-11,13,22H,5,9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPRRVFZWBMYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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